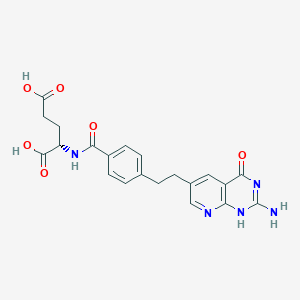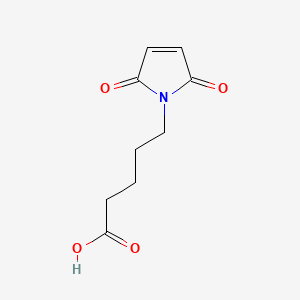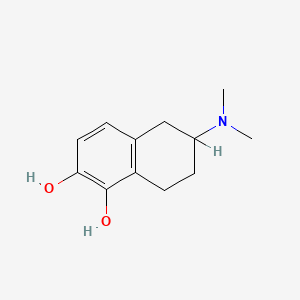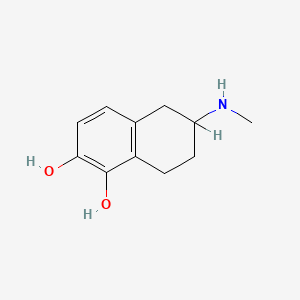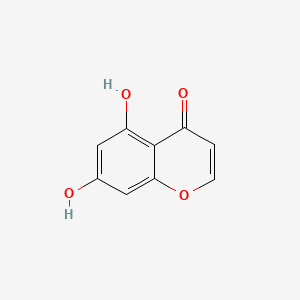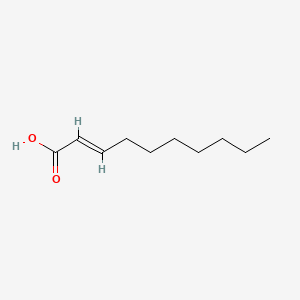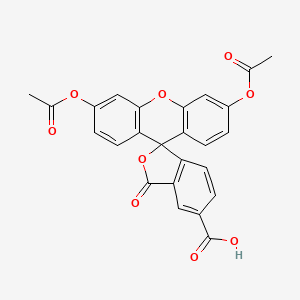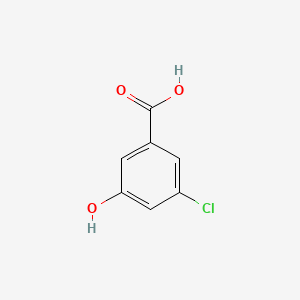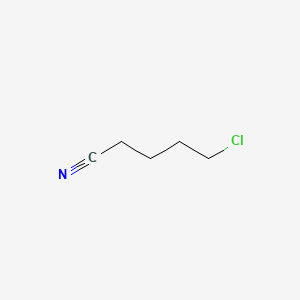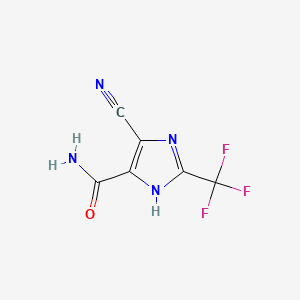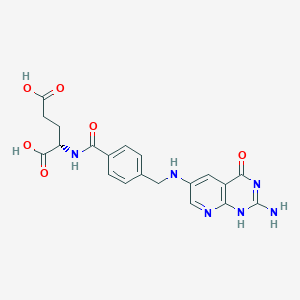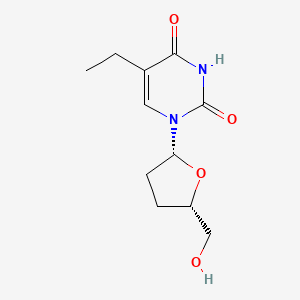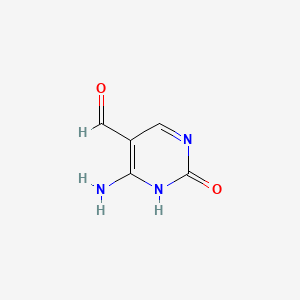![molecular formula C30H26F2N2O3 B1664714 N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide CAS No. 498577-46-1](/img/structure/B1664714.png)
N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide
Vue d'ensemble
Description
The compound “N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a methoxy group (-OCH3), and multiple aromatic rings (benzene rings). The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual aromatic rings, followed by the introduction of the functional groups through various reactions such as nucleophilic substitution, acylation, and others. The exact synthesis route would depend on the desired yield, the available starting materials, and other factors.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains multiple aromatic rings, which are likely to contribute to its stability and possibly to its reactivity. The presence of the difluorophenyl group might make the molecule somewhat polar, which could affect its solubility in different solvents.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide and methoxy groups, as well as the aromatic rings. The amide group might be able to participate in condensation reactions, while the methoxy group could potentially undergo nucleophilic substitution reactions. The aromatic rings might also undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the amide group suggests that it might have a relatively high boiling point and might be quite stable under normal conditions. The difluorophenyl group could make the compound somewhat polar, which might affect its solubility in different solvents.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques and Antipathogenic Activity : Acylthioureas related to N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide have been synthesized and characterized, showing significant antipathogenic activities, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
- Molecular Structure and Antioxidant Activity : The molecular structure of a similar compound was analyzed using X-ray diffraction, IR spectroscopy, and density functional theory (DFT), revealing insights into its geometric parameters and antioxidant properties (Demir et al., 2015).
Pharmaceutical Applications
- Anticonvulsant Activities : Functionalized N-benzyl 2-acetamidoacetamides, structurally related to the benzamide compound , demonstrate significant anticonvulsant activities (Camerman et al., 2005).
- Anticancer Evaluation : Substituted N-(phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Chemical Properties and Reactions
- Electrochemical and Spectroelectrochemical Analysis : Aromatic polyamides with benzamide groups exhibit unique electrochromic properties, showcasing potential applications in materials science (Chang & Liou, 2008).
- Intramolecular Oxidative Coupling : The intramolecular oxidative C–O coupling of N-phenyl benzamides under metal-free conditions was explored, leading to the formation of benzoxazole products (Yu, Ma, & Yu, 2012).
Biochemical and Molecular Studies
- Antiparasitic Activities : A study on hydroxamate derivatives closely related to the benzamide compound showed significant variations in antiparasitic potency and histone deacetylase inhibitor activity, highlighting the importance of molecular structure in biological efficacy (Loeuillet et al., 2019).
Safety And Hazards
As with any chemical compound, handling this molecule would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The exact hazards associated with this compound would depend on its specific physical and chemical properties.
Orientations Futures
The study and application of this compound could potentially be a fruitful area of research, given its complex structure and the presence of several functional groups. It might be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. The actual properties and reactivity of this specific compound could vary. For a more accurate and detailed analysis, experimental data and studies would be needed. If you have access to any specific studies or data on this compound, I would be happy to help interpret them.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPEYHRIVQTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



